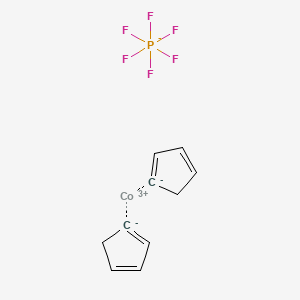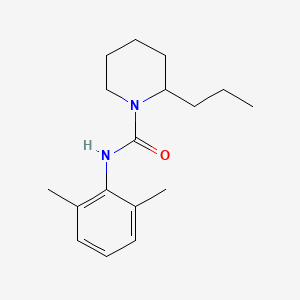
N-(2,6-dimethylphenyl)-2-propylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2-propylpiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is structurally related to other piperidine derivatives, which are often used as local anesthetics and in other therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the acylation of 2,6-dimethylaniline with 2-chloropropionyl chloride to form an intermediate, which is then reacted with piperidine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as reaction optimization, purification, and crystallization to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-dimethylphenyl)-2-propylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups into the piperidine ring .
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-2-propylpiperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the development of new anesthetics and analgesics.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-(2,6-dimethylphenyl)-2-propylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as ion channels or receptors. The compound may exert its effects by stabilizing neuronal membranes and inhibiting the ionic fluxes required for the initiation and conduction of nerve impulses. This mechanism is similar to that of other local anesthetics, which block sodium channels to prevent the propagation of action potentials .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lidocaine: A well-known local anesthetic with a similar piperidine structure.
Bupivacaine: Another local anesthetic with a longer duration of action.
Ropivacaine: A local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
N-(2,6-dimethylphenyl)-2-propylpiperidine-1-carboxamide is unique due to its specific structural modifications, which may confer distinct pharmacological properties. These modifications can affect its potency, duration of action, and side effect profile compared to other similar compounds .
Propriétés
Formule moléculaire |
C17H26N2O |
|---|---|
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-2-propylpiperidine-1-carboxamide |
InChI |
InChI=1S/C17H26N2O/c1-4-8-15-11-5-6-12-19(15)17(20)18-16-13(2)9-7-10-14(16)3/h7,9-10,15H,4-6,8,11-12H2,1-3H3,(H,18,20) |
Clé InChI |
BRIYXQJQVCKKAN-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCCCN1C(=O)NC2=C(C=CC=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-thiazol-5-ylmethyl N-[5-[[2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13401611.png)
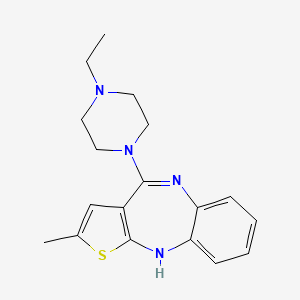
![Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine](/img/structure/B13401631.png)
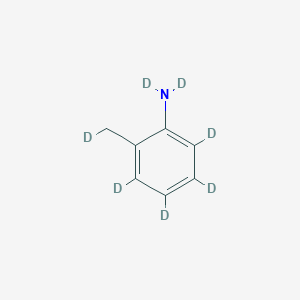
![2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13401637.png)
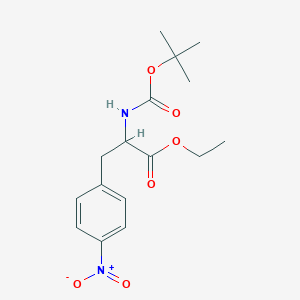
![1-[6-(3-amino-1H-indazol-6-yl)-2-(methylamino)pyrimidin-4-yl]-N-cyclohexyl-6-methylpiperidine-3-carboxamide](/img/structure/B13401655.png)
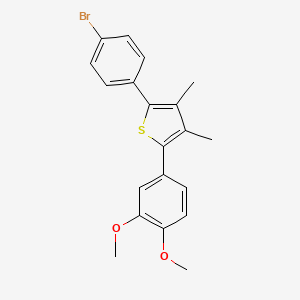
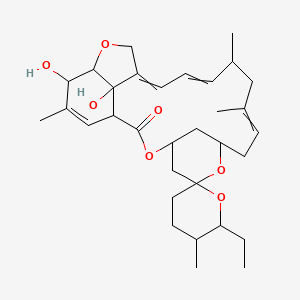
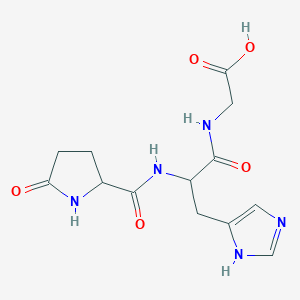
![2-[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid](/img/structure/B13401675.png)
![(2S,5S)-2-amino-6-[[(5S)-5-amino-5-carboxypentyl]amino]-5-hydroxyhexanoic acid;trihydrochloride](/img/structure/B13401683.png)
![2-(3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid](/img/structure/B13401694.png)
